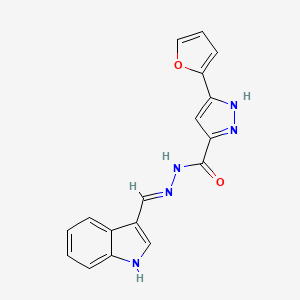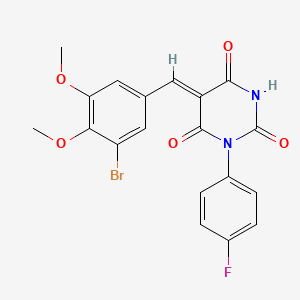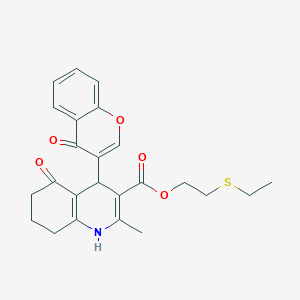![molecular formula C20H28N4O2+2 B11645833 4-({3-[benzyl(dimethyl)ammonio]propyl}carbamoyl)-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium](/img/structure/B11645833.png)
4-({3-[benzyl(dimethyl)ammonio]propyl}carbamoyl)-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[3-(BENZYLDIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM is a complex organic compound with a unique structure that includes a pyridinium core, a hydroxyimino group, and a benzylated dimethylazaniumyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(BENZYLDIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM typically involves multiple steps. One common approach is to start with the pyridine core and introduce the hydroxyimino group through a reaction with hydroxylamine under acidic conditions. The benzylated dimethylazaniumyl side chain can be introduced via a nucleophilic substitution reaction using benzyl chloride and dimethylamine. The final step involves the formation of the carbamoyl group through a reaction with an appropriate isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency of each step.
化学反应分析
Types of Reactions
4-{[3-(BENZYLDIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group using strong oxidizing agents.
Reduction: The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The benzylated dimethylazaniumyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Benzyl chloride and dimethylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a nitro derivative.
Reduction: Formation of an amine derivative.
Substitution: Introduction of various functional groups depending on the nucleophile used.
科学研究应用
4-{[3-(BENZYLDIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-{[3-(BENZYLDIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the benzylated dimethylazaniumyl side chain can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-{[3-(DIMETHYLAMINO)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM: Lacks the benzyl group, which may affect its hydrophobic interactions.
4-{[3-(BENZYLDIMETHYLAMINO)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM: Similar structure but with a neutral amine group instead of the azaniumyl group.
Uniqueness
The presence of the benzylated dimethylazaniumyl side chain in 4-{[3-(BENZYLDIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM provides unique hydrophobic and electrostatic properties, making it distinct from similar compounds
属性
分子式 |
C20H28N4O2+2 |
|---|---|
分子量 |
356.5 g/mol |
IUPAC 名称 |
benzyl-[3-[[2-[(E)-hydroxyiminomethyl]-1-methylpyridin-1-ium-4-carbonyl]amino]propyl]-dimethylazanium |
InChI |
InChI=1S/C20H26N4O2/c1-23-12-10-18(14-19(23)15-22-26)20(25)21-11-7-13-24(2,3)16-17-8-5-4-6-9-17/h4-6,8-10,12,14-15H,7,11,13,16H2,1-3H3/p+2 |
InChI 键 |
QAIZYWSAILKJQP-UHFFFAOYSA-P |
手性 SMILES |
C[N+]1=C(C=C(C=C1)C(=O)NCCC[N+](C)(C)CC2=CC=CC=C2)/C=N/O |
规范 SMILES |
C[N+]1=C(C=C(C=C1)C(=O)NCCC[N+](C)(C)CC2=CC=CC=C2)C=NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-(4-fluorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11645750.png)
![N'-[(1Z)-1-(4-Ethoxyphenyl)ethylidene]-3-(5-methylfuran-2-YL)-1H-pyrazole-5-carbohydrazide](/img/structure/B11645758.png)
![Ethyl 2-{[2-(2-bromophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11645767.png)
![Propan-2-yl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11645775.png)

![(5E)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11645780.png)
![ethyl (5Z)-5-(furan-2-ylmethylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11645792.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{(1E)-N-[2-(piperazin-1-yl)ethyl]ethanimidoyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11645800.png)
![N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B11645807.png)

![1-(4-methylphenyl)-N-[(1E)-4-(4-methylphenyl)phthalazin-1(2H)-ylidene]-1H-benzimidazol-5-amine](/img/structure/B11645824.png)
![N-[3-[5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxyphenyl]acetamide](/img/structure/B11645827.png)

![5-(2-ethoxyphenyl)-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11645834.png)
